molecular formula C23H23N3O3S B562324 5-Benzyloxy Omeprazole CAS No. 1215799-39-5

5-Benzyloxy Omeprazole

Cat. No.: B562324
CAS No.: 1215799-39-5
M. Wt: 421.515
InChI Key: ZUFHBARHZCYCPS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Benzyloxy Omeprazole, similar to Omeprazole, is the H+/K+ ATPase pump . This pump, also known as the proton pump , is located on the luminal surface of the gastric parietal cells . It plays a crucial role in the final step of gastric acid secretion .

Mode of Action

This compound, like Omeprazole, is a proton pump inhibitor (PPI) . It works by irreversibly binding to and inhibiting the H+/K+ ATPase pump . This inhibition effectively blocks gastric acid secretion, leading to a decrease in gastric acidity .

Biochemical Pathways

The inhibition of the proton pump by this compound affects the biochemical pathway of gastric acid secretion . This results in a decrease in gastric acid hypersecretion, which is beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Pharmacokinetics

Omeprazole is rapidly absorbed and is primarily metabolized by the liver via the CYP2C19 and CYP3A4 enzymes . The pharmacokinetics of Omeprazole can be influenced by genetic polymorphisms in CYP2C19, leading to variability in metabolism among individuals .

Result of Action

The inhibition of gastric acid secretion by this compound leads to a decrease in gastric acidity. This can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It can also reduce symptoms associated with GERD, such as heartburn .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Omeprazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Chemistry: 5-Benzyloxy Omeprazole is used as an intermediate in the synthesis of various chemical compounds.

Biology: In biological research, this compound is used to study the effects of proton pump inhibitors on cellular processes. It helps in understanding the mechanism of action of these inhibitors and their impact on cellular functions .

Medicine: The compound is investigated for its potential therapeutic applications beyond its use as a proton pump inhibitor. Research is ongoing to explore its efficacy in treating other conditions such as inflammatory diseases and cancer .

Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and method validation. It ensures the consistency and reliability of pharmaceutical products containing Omeprazole derivatives .

Comparison with Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Esomeprazole: An enantiomer of Omeprazole with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: Known for its longer duration of action compared to Omeprazole.

Uniqueness of 5-Benzyloxy Omeprazole: This modification allows for more versatile use in scientific research and industrial applications .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-phenylmethoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-15-12-24-21(16(2)22(15)28-3)14-30(27)23-25-19-10-9-18(11-20(19)26-23)29-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHBARHZCYCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661806
Record name 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215799-39-5
Record name 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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